
6-Allyloxyhexanoic acid
Overview
Description
6-Allyloxyhexanoic acid is an organic compound with the molecular formula C9H16O3 It is a derivative of hexanoic acid, where an allyloxy group is attached to the sixth carbon atom of the hexanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Allyloxyhexanoic acid can be synthesized through several methods. One common approach involves the esterification of hexanoic acid with allyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate. Additionally, the process may include steps for the removal of by-products and purification of the final product to meet industry standards.
Chemical Reactions Analysis
Oxidation Reactions
The allyloxy group (CH₂=CHCH₂O-) undergoes oxidation at the double bond. Common pathways include:
Key Notes :
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Ozonolysis fragments the allyloxy group, yielding shorter-chain carboxylic acids .
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Strong oxidants like KMnO₄ may over-oxidize the allyl group to a ketone or carboxyl group, depending on conditions .
Reduction Reactions
The alkene in the allyloxy moiety is susceptible to catalytic hydrogenation:
Industrial Relevance : Hydrogenation eliminates polymerization risks associated with allyl groups, enhancing compound stability .
Acid/Base-Mediated Hydrolysis
The ether linkage undergoes cleavage under acidic or basic conditions:
Conditions | Products Formed | Mechanism |
---|---|---|
H₃O⁺/H₂O, reflux | Hexanoic acid + allyl alcohol | Acid-catalyzed SN1 hydrolysis |
NaOH/H₂O, 100°C | 6-Hydroxyhexanoic acid + propene | Base-induced elimination (E2) |
Kinetic Data : Acidic hydrolysis proceeds with a half-life of ~4 hrs at pH 1 (25°C), while basic conditions favor elimination over substitution .
Thermal Rearrangements
Under heat, the allyloxy group participates in sigmatropic shifts:
Conditions | Product(s) Formed | Driving Force |
---|---|---|
180–200°C, neat | γ,δ-Unsaturated carbonyl compound | Claisen rearrangement |
Example : Heating 6-allyloxyhexanoic acid forms 5-vinyl-4-oxohexanoic acid via a six-membered transition state .
Polymerization Reactions
The allyl group enables radical-initiated polymerization:
Initiator/Conditions | Polymer Structure | Applications |
---|---|---|
AIBN (azobisisobutyronitrile) | Cross-linked polyesters | Hydrogels, coatings |
Caution : Uncontrolled polymerization may occur during storage if inhibitors are absent .
Nucleophilic Substitution
The ether oxygen can act as a leaving group in SN2 reactions:
Nucleophile/Reagent | Product(s) Formed | Yield Optimization |
---|---|---|
NaSH/DMF | 6-Mercaptohexanoic acid | Polar aprotic solvents enhance reactivity |
Limitation : Steric hindrance from the allyl group reduces substitution efficiency compared to linear ethers .
Mechanistic Insights
Scientific Research Applications
6-Allyloxyhexanoic acid has several scientific research applications:
Polymer Chemistry: It can be used as a monomer or comonomer in the synthesis of polymers with specific properties.
Pharmaceuticals: The compound’s derivatives may have potential as intermediates in the synthesis of drugs.
Biological Studies: It can be used to study enzyme-catalyzed reactions and metabolic pathways.
Industrial Applications: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-allyloxyhexanoic acid involves its interaction with various molecular targets. The allyloxy group can undergo metabolic transformations, leading to the formation of reactive intermediates. These intermediates can interact with enzymes and other proteins, affecting their function and activity. The specific pathways involved depend on the biological context and the presence of other interacting molecules.
Comparison with Similar Compounds
Similar Compounds
6-Hydroxyhexanoic acid: Similar in structure but with a hydroxyl group instead of an allyloxy group.
6-Aminohexanoic acid: Contains an amino group instead of an allyloxy group.
Hexanoic acid: The parent compound without any substituents.
Uniqueness
6-Allyloxyhexanoic acid is unique due to the presence of the allyloxy group, which imparts distinct chemical reactivity and potential applications. The allyloxy group can participate in a variety of chemical reactions, making the compound versatile for use in different fields.
Properties
IUPAC Name |
6-prop-2-enoxyhexanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-2-7-12-8-5-3-4-6-9(10)11/h2H,1,3-8H2,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMYXVLCOJMNAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCCCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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